![molecular formula C19H18ClN3OS B12591322 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide is a synthetic organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound is characterized by a quinazoline core substituted with a chloro group, a phenyl group, and a sulfanyl group linked to an acetamide moiety.
准备方法
The synthesis of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide typically involves the following steps :
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates. These anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives.
Substitution and Sulfanylation: The quinazolinone derivatives are further substituted with a chloro group and a phenyl group
Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
化学反应分析
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenyl groups, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes or receptors involved in biological processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression. By inhibiting these kinases, the compound can potentially prevent the growth and proliferation of cancer cells.
相似化合物的比较
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide can be compared with other similar compounds to highlight its uniqueness :
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide: This compound has a phenoxyphenyl group instead of a propyl group, which may result in different biological activities.
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(4-fluorobenzyl)acetamide: The presence of a fluorobenzyl group can alter the compound’s reactivity and biological properties.
2-(6-chloro-4-phenyl-2-quinazolinyl)guanidine: This compound contains a guanidine group, which may confer different pharmacological effects.
属性
分子式 |
C19H18ClN3OS |
|---|---|
分子量 |
371.9 g/mol |
IUPAC 名称 |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-10-21-17(24)12-25-19-15-11-14(20)8-9-16(15)22-18(23-19)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,21,24) |
InChI 键 |
BMSOMPZGERLSLY-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12591242.png)
![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)

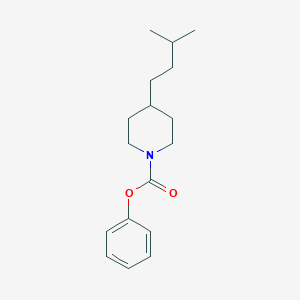
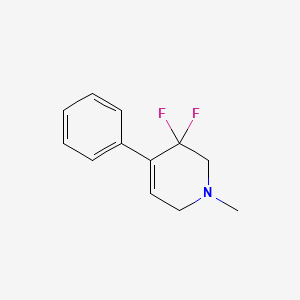
![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)

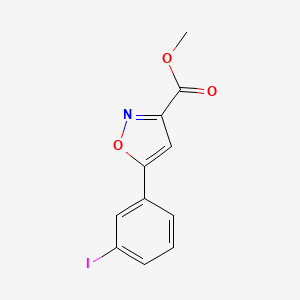
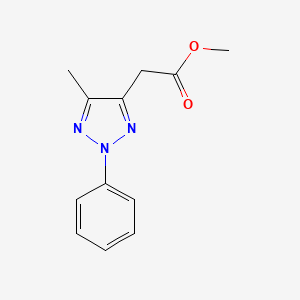
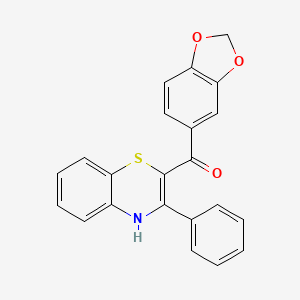
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)
